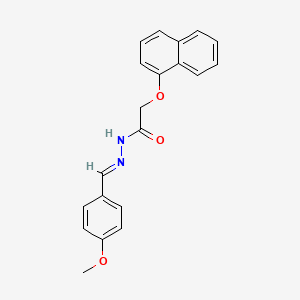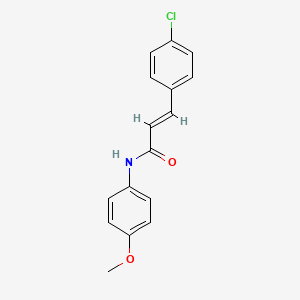![molecular formula C18H26N4O3 B5555947 (1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, specifically those derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, involves a combination of steps including esterification, conformational studies, and NMR spectroscopy (Fernández et al., 1995). These processes are crucial for ensuring the desired structural and pharmacological properties.
Molecular Structure Analysis
The molecular structure of compounds like 1,3-Diaxial Repulsionvs.π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton has been studied using X-ray diffraction, highlighting significant repulsion between axial N-atoms and distortion in the cyclohexane chairs (Weber et al., 2001).
Chemical Reactions and Properties
The reactivity and properties of such compounds can be diverse. For instance, the synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrated its efficacy as a catalyst for various synthesis processes, indicating a wide range of chemical reactions (Khurana et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as their conformation in solution and their crystal structure, are typically studied using methods like NMR and X-ray diffraction. For example, esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol adopt a chair-chair conformation in CDCl3 solution, with N-substituents in equatorial positions (Izquierdo et al., 1989).
Scientific Research Applications
Structural and Conformational Studies
Research has extensively explored the structural and conformational aspects of diazabicyclanones and similar compounds. A study by Gálvez et al. (1985) examined 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols, revealing their conformation in solution and the crystalline state. The ketones typically adopt a flattened chair-chair conformation, with variations observed in the crystalline form, indicating the significance of solvent polarity and intramolecular interactions in determining molecular conformation (Gálvez et al., 1985).
Pharmacological Potential
Several studies have synthesized and analyzed the pharmacological potential of derivatives from diazabicyclo[3.3.1]nonan-9-ol. Fernández et al. (1995) synthesized a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and used 1H and 13C NMR spectroscopy for structural analysis. This research indicates the potential of these compounds for further pharmacological exploration, particularly in exploring stereoelectronic effects that could influence biological activity (Fernández et al., 1995).
Novel Synthetic Pathways and Derivatives
Innovative synthetic pathways to create new derivatives of diazabicyclo[3.3.1]nonan-9-one have been reported, offering insights into creating compounds with potential bioactivity. For instance, the formation of 2-acetylpyridines from furo-oxazines suggests a methodology for constructing complex heterocyclic systems, potentially leading to new pharmacologically active molecules (Gilchrist et al., 1987).
Potential Applications in Drug Delivery Systems
Recent studies have also explored the use of diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. Veremeeva et al. (2021) demonstrated that derivatives could act as molecular switches, triggering the release of compounds from liposomes under specific conditions, such as pH changes. This suggests a promising avenue for targeted drug delivery applications, leveraging the unique structural properties of these compounds (Veremeeva et al., 2021).
properties
IUPAC Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-4-7-21-15-6-5-14(18(21)25)9-20(10-15)17(24)11-22-16(23)8-12(2)13(3)19-22/h8,14-15H,4-7,9-11H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFALNGHRGCCNO-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)